9-Antracenocarboxamida

Descripción general

Descripción

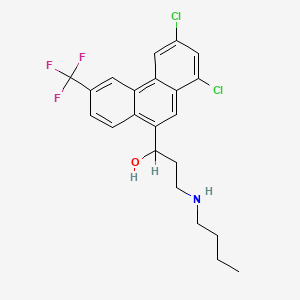

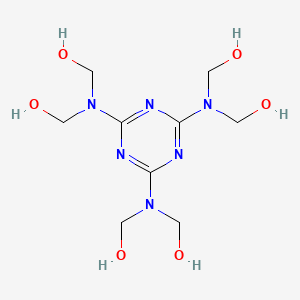

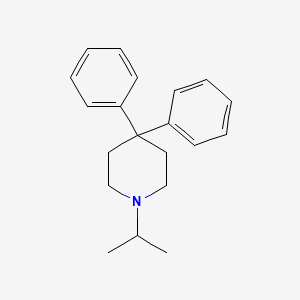

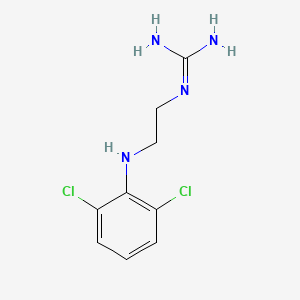

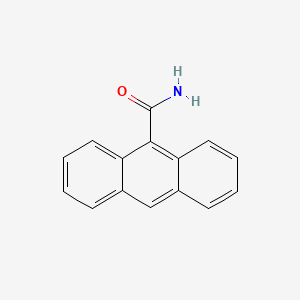

9-Anthracenecarboxamide (9-AC) is a synthetic compound that has been the subject of significant scientific research in recent years. 9-AC is a member of the anthracene family, which is a class of aromatic hydrocarbons. 9-AC is a white crystalline solid with a melting point of 141-143°C and a molecular weight of 211.25 g/mol. 9-AC has a wide range of applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry.

Aplicaciones Científicas De Investigación

Estructuras Autoensambladas

La 9-Antracenocarboxamida se ha utilizado en el estudio de estructuras autoensambladas en superficies {svg_1}. El proceso de autoensamblaje en la superficie del ácido 9-antraceno carboxílico (AnCA) sobre Ag(111) se investigó utilizando microscopía de túnel de barrido (STM). Dependiendo de la densidad superficial molecular, se observaron cuatro fases ordenadas de AnCA formadas espontáneamente y una fase recocida {svg_2}. Esta diversidad estructural proviene de una complicada competencia de diferentes interacciones de las moléculas de AnCA en la superficie metálica, incluyendo interacciones intermoleculares y molécula-sustrato, así como la demanda estérica de la alta densidad superficial molecular {svg_3}.

Fabricación de Nanoestructuras

Las nanoestructuras autoensambladas de this compound suelen estar estabilizadas por fuerzas no covalentes, como enlaces de hidrógeno, coordinación metálica, interacción de van der Waals e interacción dipolo-dipolo {svg_4}. Estas nanoestructuras autoensambladas pueden contribuir a la fabricación y optimización de las nanoestructuras basadas en moléculas para aplicaciones {svg_5}.

Películas Delgadas Orgánicas

Para muchas aplicaciones, son deseables películas delgadas orgánicas bien definidas para lograr mejores prestaciones eléctricas y ópticas {svg_6}. El control del crecimiento y la estructura de las películas monocapa es crucial para determinar tanto las morfologías como los estados electrónicos de las películas finales {svg_7}. Al elegir bloques de construcción y parámetros de crecimiento adecuados, se pueden producir diferentes estructuras de capa adsorbida en las superficies {svg_8}.

Edición Genética CRISPR/Cas9

Debido a su alta eficiencia y precisión, la técnica CRISPR/Cas9 se ha empleado para explorar las funciones de los genes relacionados con el cáncer, establecer modelos animales portadores de tumores y sondear objetivos farmacológicos {svg_9}. Esto aumenta enormemente nuestra comprensión de la genómica del cáncer {svg_10}.

Investigación Oncológica

La tecnología de edición genética CRISPR/Cas9 se ha utilizado en la investigación oncológica {svg_11}. Se ha utilizado para revelar los mecanismos de tumorogénesis, metástasis y resistencia a los fármacos {svg_12}.

Terapia Celular Adoptiva (ACT)

Se ha demostrado el potencial de la ingeniería CRISPR/Cas9 para mejorar el efecto de la terapia celular adoptiva (ACT) y reducir las reacciones adversas {svg_13}.

Mecanismo De Acción

Mode of Action

It is known that anthracene derivatives can interact with various biological targets through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der waals forces .

Biochemical Pathways

Anthracene derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are studied .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .

Análisis Bioquímico

Biochemical Properties

9-Anthracenecarboxamide plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photodimerization reactions, where two molecules of 9-Anthracenecarboxamide form a dimer upon exposure to light . This interaction is facilitated by the compound’s ability to absorb light and undergo electronic excitation, leading to the formation of reactive intermediates that can engage in further chemical reactions.

Cellular Effects

The effects of 9-Anthracenecarboxamide on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-Anthracenecarboxamide can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been reported to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 9-Anthracenecarboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymatic activities, resulting in changes in cellular functions. For example, 9-Anthracenecarboxamide has been shown to inhibit certain enzymes involved in DNA repair processes, thereby affecting the cell’s ability to maintain genomic integrity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 9-Anthracenecarboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation upon prolonged exposure to light and heat . In in vitro studies, 9-Anthracenecarboxamide has shown sustained effects on cellular functions over extended periods, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 9-Anthracenecarboxamide vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular functions without causing significant adverse effects . At higher doses, 9-Anthracenecarboxamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes without compromising cellular health.

Metabolic Pathways

9-Anthracenecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in cellular processes . These metabolic pathways are crucial for the compound’s bioavailability and overall impact on cellular functions.

Transport and Distribution

The transport and distribution of 9-Anthracenecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . This distribution is essential for its localization and accumulation in target sites, where it can exert its biochemical effects.

Subcellular Localization

9-Anthracenecarboxamide exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables 9-Anthracenecarboxamide to interact with specific biomolecules and participate in localized biochemical processes.

Propiedades

IUPAC Name |

anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWJYCGQHFPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956286 | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-13-4 | |

| Record name | 9-Anthramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

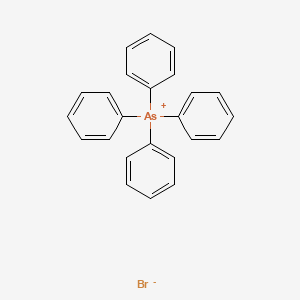

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

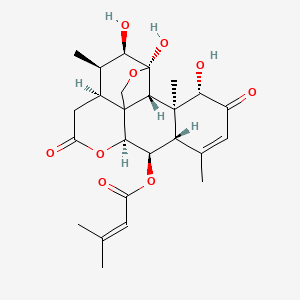

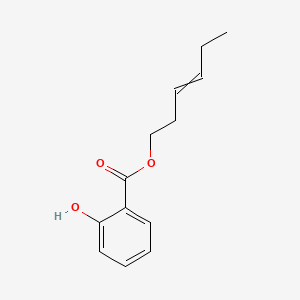

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)